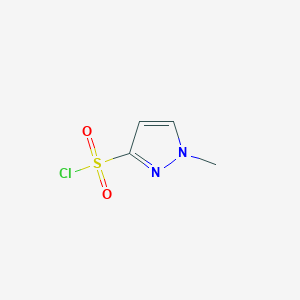

1-Methyl-1H-pyrazole-3-sulfonyl chloride

Description

The exact mass of the compound 1-Methyl-1H-pyrazole-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1H-pyrazole-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-pyrazole-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLAHGNFQBQYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541728 | |

| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89501-90-6 | |

| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl Chloride

Abstract

This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrazole-3-sulfonyl chloride, a pivotal reagent in modern organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and key reactivity patterns. Emphasis is placed on its application as a critical intermediate in the development of pharmacologically active molecules, particularly in the synthesis of sulfonamide-based therapeutics. Safety protocols, handling procedures, and spectroscopic characterization are also discussed to provide a complete profile for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Building Block

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a sulfonyl chloride functional group at the C3 position.[1] The unique electronic properties of the pyrazole ring, combined with the high reactivity of the sulfonyl chloride moiety, make this compound an exceptionally versatile building block.[2]

The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives. This reactivity is the cornerstone of its utility in drug discovery, where the sulfonamide linkage is a common and privileged scaffold found in numerous approved drugs. Its most notable application is as a key intermediate in the synthesis of glucokinase activators, which are being investigated as novel therapeutics for diabetes and related metabolic disorders.[1] This guide aims to synthesize the available technical data into a practical resource for laboratory and development settings.

Chemical Identity and Structure

Correctly identifying a chemical reagent is the foundation of reproducible science. The following identifiers and structural representation define 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

-

IUPAC Name: 1-methylpyrazole-3-sulfonyl chloride[5]

-

Synonyms: 1-Methylpyrazole-3-sulfonyl Chloride[4]

Caption: 2D structure of 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. The known properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 295.67 °C at 760 mmHg | [1] |

| Density | 1.605 g/cm³ | [1] |

| Refractive Index | 1.622 | [1] |

| Flash Point | 132.62 °C | [1] |

| pKa (Predicted) | -3.70 ± 0.10 | [1] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Manufacturing Workflow

The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is a multi-step process that hinges on two core transformations: the formation of the N-methylated pyrazole ring and the subsequent introduction of the sulfonyl chloride group.

Causality Behind Experimental Choices:

-

Pyrazole Ring Formation: The pyrazole heterocycle is typically formed via the condensation of a hydrazine derivative (in this case, methylhydrazine) with a 1,3-dicarbonyl compound or its equivalent.[2][7] This is a robust and well-established method for creating the core ring structure.

-

Sulfonylation and Chlorination: Introducing the sulfonyl chloride group at the C3 position is the critical step. A common and effective strategy involves the conversion of a precursor, such as a sulfonic acid, into the more reactive sulfonyl chloride.[8] This transformation is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6] The sulfonic acid itself can be prepared from the corresponding pyrazole via sulfonation. An alternative, more direct route involves the oxidative chlorination of a thiol or disulfide precursor.[9][10]

Conceptual Experimental Protocol:

-

Step 1: Synthesis of 1-Methyl-1H-pyrazole. This precursor is synthesized by reacting a suitable 1,3-dicarbonyl equivalent with methylhydrazine.[11] The choice of starting material dictates the initial substitution pattern. The reaction is typically performed in a protic solvent like methanol or ethanol.

-

Step 2: Sulfonation of the Pyrazole Ring. The 1-methyl-1H-pyrazole is treated with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonic acid group (-SO₃H) onto the ring, yielding 1-methyl-1H-pyrazole-3-sulfonic acid. This step leverages the electrophilic aromatic substitution mechanism.

-

Step 3: Conversion to Sulfonyl Chloride. The isolated 1-methyl-1H-pyrazole-3-sulfonic acid is then reacted with a chlorinating agent. Thionyl chloride in the presence of a catalytic amount of DMF is a standard method.[6] This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the final product.

-

Step 4: Purification. Following the reaction, the crude product is purified. This typically involves quenching the reaction mixture, extracting the product into an organic solvent, washing, drying, and removing the solvent under reduced pressure. Further purification may be achieved by distillation or chromatography if necessary.

Caption: A high-level workflow for the synthesis of the target compound.

Reactivity and Key Chemical Transformations

The synthetic utility of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution, making it an ideal reagent for introducing the 1-methyl-pyrazol-3-sulfonyl moiety into other molecules.

Primary Reaction: Sulfonamide Formation The most significant reaction is with primary or secondary amines to form highly stable sulfonamides. This reaction is fundamental to its application in medicinal chemistry.

-

Mechanism: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is typically scavenged by a non-nucleophilic base (e.g., triethylamine, pyridine) added to the reaction mixture to drive the reaction to completion.

-

Significance: The resulting sulfonamide group is a key pharmacophore. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors. The pyrazole ring provides a rigid scaffold and can be further functionalized to fine-tune the molecule's steric and electronic properties.[12][13]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride () for sale [vulcanchem.com]

- 3. 89501-90-6 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. BioOrganics [bioorganics.biz]

- 5. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-1H-pyrazole-3-sulfonyl chloride CAS number and identification

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl chloride: Synthesis, Identification, and Application in Drug Discovery

Introduction

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural features, combining the aromatic pyrazole ring with a highly reactive sulfonyl chloride moiety, render it an invaluable intermediate for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and characterization, its reactivity, and its significant application as a key precursor in the development of novel therapeutics, particularly glucokinase activators for the treatment of type II diabetes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights.

Chemical Identification and Physical Properties

A clear identification of a chemical entity is the foundation of any scientific investigation. The key identifiers and physical properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 89501-90-6 | [1][2][3][4] |

| Molecular Formula | C₄H₅ClN₂O₂S | [1][2][4][5] |

| Molecular Weight | 180.61 g/mol | [3][5] |

| IUPAC Name | 1-methylpyrazole-3-sulfonyl chloride | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 295.7 °C at 760 mmHg | [4] |

| Density | 1.6 g/cm³ | [] |

Chemical Structure:

Synthesis and Mechanistic Insights

The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is typically achieved through the electrophilic sulfonation of a 1-methyl-1H-pyrazole precursor. The following protocol is a synthesized methodology based on established procedures for the sulfonation of pyrazole derivatives.[1][8]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

This protocol describes a two-step process: the synthesis of the 1-methyl-1H-pyrazole precursor, followed by its conversion to the target sulfonyl chloride.

Step 1: Synthesis of 1-Methyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in a suitable solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the pyrazole. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

-

Methylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I) dropwise to the reaction mixture. The methyl iodide acts as an electrophile, and the methylated product is formed via nucleophilic substitution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Sulfonation of 1-Methyl-1H-pyrazole

-

Reaction Setup: In a clean, dry, round-bottom flask, place the synthesized 1-methyl-1H-pyrazole.

-

Sulfonation: Cool the flask to 0 °C and slowly add an excess of chlorosulfonic acid (ClSO₃H). This is a highly exothermic and hazardous reaction that should be performed in a fume hood with appropriate personal protective equipment. Chlorosulfonic acid serves as the source of the electrophilic sulfur trioxide (SO₃) which attacks the electron-rich pyrazole ring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours to ensure complete sulfonation.

-

Conversion to Sulfonyl Chloride: Cool the reaction mixture and then carefully add thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the more reactive sulfonyl chloride.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid or an oil. Extract the product with a suitable organic solvent, such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: General reaction of 1-Methyl-1H-pyrazole-3-sulfonyl chloride with an amine.

This reactivity is harnessed in the pharmaceutical industry, where the pyrazole sulfonamide scaffold is a common feature in many drug candidates.

Application in the Synthesis of Glucokinase Activators

A significant application of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is in the synthesis of glucokinase activators, a class of drugs being investigated for the treatment of type II diabetes. [4]These compounds enhance the activity of the glucokinase enzyme, leading to increased glucose uptake and insulin secretion. Numerous patents describe the use of pyrazole sulfonamide derivatives as glucokinase activators. [9][10][11] The synthesis typically involves the reaction of 1-Methyl-1H-pyrazole-3-sulfonyl chloride with a complex amine-containing molecule to generate the final active pharmaceutical ingredient (API).

Safety and Handling

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: It can cause severe skin burns and eye damage. [5]* Water Reactive: It reacts violently with water, liberating toxic gas. [12]* Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a fundamentally important building block in contemporary drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of diverse molecular libraries. Its established role in the synthesis of glucokinase activators highlights its therapeutic potential. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any researcher or scientist working with this valuable compound.

References

-

Stepanov, V.A., Matyukhin, A.Y., & Akkuzin, K.N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26239–26253. [Link]

-

BioOrganics. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl Chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 89501-90-6, 1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link]

- Hoffmann-La Roche. (2010). Pyrrolidinone glucokinase activators. U.S.

- Novartis AG. (2007). Process for the preparation of a glucokinase activator.

- Takeda Pharmaceutical Company Limited. (2012). Glucokinase activators.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioOrganics [bioorganics.biz]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 8. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 9. US7741327B2 - Pyrrolidinone glucokinase activators - Google Patents [patents.google.com]

- 10. WO2007115968A3 - Process for the preparation of a glucokinase activator - Google Patents [patents.google.com]

- 11. AU2009246167B2 - Glucokinase activators - Google Patents [patents.google.com]

- 12. 1-Methyl-1H-pyrazole-3-sulfonyl chloride, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride

Abstract

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a pivotal intermediate in contemporary organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents.[1][2] Its utility stems from the reactive sulfonyl chloride moiety attached to a stable, functionalizable pyrazole core.[1] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound, focusing on the robust and widely applicable method of direct chlorosulfonation of 1-methyl-1H-pyrazole. The subsequent sections will elaborate on the underlying chemical principles, provide a detailed experimental procedure, address safety considerations, and offer insights into process optimization.

Introduction and Significance

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. When functionalized with a sulfonyl chloride group, as in 1-Methyl-1H-pyrazole-3-sulfonyl chloride, it becomes a versatile building block for creating sulfonamides and other related derivatives.[1] These derivatives have shown promise as glucokinase activators for diabetes treatment and as intermediates for various other biologically active molecules.[2] The strategic placement of the methyl group at the N1 position of the pyrazole ring directs the regioselectivity of subsequent reactions, making this specific isomer a valuable synthetic precursor.

Overview of the Primary Synthesis Pathway

The most direct and commonly employed method for the preparation of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is the electrophilic substitution reaction between 1-methyl-1H-pyrazole and chlorosulfonic acid. This reaction proceeds via an SEAr (Electrophilic Aromatic Substitution) mechanism, where the highly electrophilic sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, attacks the electron-rich pyrazole ring.

Caption: General workflow for the synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is a synthesized representation of established procedures and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

1-Methyl-1H-pyrazole (C₄H₆N₂)

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, for conversion of sulfonic acid to sulfonyl chloride)[3]

-

Chloroform (CHCl₃) or other suitable inert solvent

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl gas), add a solution of 1-methyl-1H-pyrazole in an inert solvent like chloroform.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 1-methyl-1H-pyrazole via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. A vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 60°C) for several hours to ensure the completion of the reaction.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

-

Washing: Combine the organic extracts and wash them sequentially with cold water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.[5][6]

Scientific Rationale and Mechanistic Insights

The chlorosulfonation of 1-methyl-1H-pyrazole is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of the sulfonation at the 3-position is governed by the directing effect of the two nitrogen atoms in the ring. The N1-methyl group further influences the electron distribution, favoring substitution at the C3 and C5 positions. Steric hindrance from the methyl group can also play a role in directing the incoming electrophile to the C3 position.

Chlorosulfonic acid acts as both the sulfonating agent and a chlorinating agent in a single step.[7] The reaction proceeds through the formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride.[3] In some procedures, thionyl chloride is added after the initial sulfonation to ensure complete conversion to the sulfonyl chloride.[4]

Quantitative Data Summary

| Parameter | Value/Range | Rationale |

| Molar Ratio (1-methyl-pyrazole:ClSO₃H) | 1 : 3-5 | An excess of chlorosulfonic acid is used to drive the reaction to completion and act as a solvent. |

| Reaction Temperature | 0 °C (addition), 60 °C (reflux) | Initial cooling is crucial to control the exothermic reaction. Subsequent heating ensures the reaction goes to completion.[4] |

| Reaction Time | 2-6 hours | Dependent on the scale and reaction temperature. Monitored by TLC. |

| Typical Yield | 70-85% | Varies based on reaction conditions and purification method. |

Safety and Handling

Chlorosulfonic acid is a highly corrosive and reactive substance. [8][9] It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11] Work in a well-ventilated fume hood.[11]

-

Handling: Add chlorosulfonic acid slowly and carefully to the reaction mixture, ensuring adequate cooling.[12] Never add water to chlorosulfonic acid.[10]

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[10]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][12]

Alternative Synthetic Approaches

While direct chlorosulfonation is the most common method, other strategies exist for the synthesis of sulfonyl chlorides. These include:

-

From Sulfonic Acids: If the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.[13]

-

From Sulfonyl Hydrazides: Sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS).[5]

-

Sandmeyer-type Reaction: A Sandmeyer-type reaction of the corresponding pyrazole amine can also yield the sulfonyl chloride.[14]

These alternative routes can be advantageous when the starting materials are more readily available or when milder reaction conditions are required.

Conclusion

The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride via direct chlorosulfonation of 1-methyl-1H-pyrazole is an efficient and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of this building block ensures its continued importance in the fields of medicinal chemistry and materials science.

References

- Vulcanchem. (n.d.). (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride.

- Veolia North America. (n.d.). Chlorosulfonic Acid.

- Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

- Organic Syntheses. (n.d.). Procedure.

- Veolia North America. (n.d.). CSA.

- Atul Ltd. (n.d.). Chlorosulfonic acid.

- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- ChemBK. (2024). 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

- ChemTrack.org. (n.d.). Safety Guideline.

- ChemicalBook. (n.d.). 1-Methylpyrazole synthesis.

- ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-4-ol synthesis.

- PMC - NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.

- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.

- lookchem. (n.d.). Cas 89501-90-6,1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

- Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Frontier Specialty Chemicals. (n.d.). 1-Methyl-1H-Pyrazole-3-sulfonamide.

- Journal of the American Chemical Society. (n.d.). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II.

- ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides.

- ResearchGate. (2025). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one.

- Organic & Biomolecular Chemistry. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

- PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

- European Patent Office. (2016). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.

- Molecules. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- CAS Common Chemistry. (n.d.). 1-Methyl-1H-pyrazole.

- Royal Society of Chemistry. (2002). Chlorosulfonic Acid - A Versatile Reagent.

- ChemicalBook. (2025). 1-Methylpyrazole.

- CAS Common Chemistry. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole.

- PMC - PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride () for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. api.pageplace.de [api.pageplace.de]

- 8. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 9. macro.lsu.edu [macro.lsu.edu]

- 10. atul.co.in [atul.co.in]

- 11. chemtrack.org [chemtrack.org]

- 12. lobachemie.com [lobachemie.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

reactivity and mechanism of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity and Mechanism of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, certain building blocks distinguish themselves through their versatile reactivity and synthetic utility. 1-Methyl-1H-pyrazole-3-sulfonyl chloride is one such reagent. Its importance lies not just in the pyrazole core, a privileged scaffold in medicinal chemistry, but in the highly reactive sulfonyl chloride handle that allows for the facile construction of diverse molecular architectures. This guide is designed for the practicing researcher, offering a deep dive into the why and how of this compound's reactivity. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings that govern its transformations, enabling you to harness its full potential in your synthetic endeavors.

Core Characteristics and Physicochemical Profile

1-Methyl-1H-pyrazole-3-sulfonyl chloride is an organic compound featuring a five-membered aromatic pyrazole ring substituted with a methyl group at the N1 position and a sulfonyl chloride functional group at the C3 position.[1] This specific arrangement of functional groups dictates its chemical behavior and utility. The sulfonyl chloride is a powerful electrophilic site, primed for reaction with a wide array of nucleophiles.

Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O₂S | [1][2] |

| Molecular Weight | 180.61 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 295.67 °C at 760 mmHg | [1] |

| Density | 1.605 g/cm³ | [1] |

| CAS Number | 89501-90-6 | [1][2] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis: Forging the Reagent

The preparation of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is typically a multi-step process that leverages fundamental organic transformations. Understanding its synthesis is crucial for ensuring the quality and reactivity of the starting material.

A common synthetic pathway involves two key stages:

-

Formation of the Pyrazole Core : The synthesis begins with the construction of the 1-methylpyrazole ring. This can be achieved through various methods, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound.[4]

-

Sulfonylation : The methylpyrazole core is then subjected to sulfonylation to introduce the reactive sulfonyl chloride group. A standard and effective method involves reacting 1-methylpyrazole with chlorosulfonic acid.[3][5] Thionyl chloride may also be used in conjunction with chlorosulfonic acid to facilitate the reaction.[3][5]

Illustrative Synthetic Protocol: Sulfonylation of 1-Methylpyrazole

Disclaimer: This protocol is a generalized representation and should be performed with appropriate safety precautions by trained personnel.

-

Reaction Setup : A solution of 1-methylpyrazole (1.0 equivalent) in a suitable solvent like chloroform is prepared in a flask equipped with a dropping funnel and a stirrer, and cooled to 0°C under a nitrogen atmosphere.[5]

-

Reagent Addition : Chlorosulfonic acid (5.0 equivalents) dissolved in chloroform is added dropwise to the cooled pyrazole solution, maintaining the temperature below 5°C.[5] The significant excess of chlorosulfonic acid is used to drive the electrophilic substitution reaction to completion.

-

Reaction Progression : After the addition is complete, the reaction mixture is gradually warmed to 60°C and stirred for several hours (e.g., 10 hours) to ensure complete conversion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation : The mixture is then carefully poured into ice water to quench the excess chlorosulfonic acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-Methyl-1H-pyrazole-3-sulfonyl chloride.[5]

-

Purification : Further purification can be achieved via column chromatography on silica gel if necessary.[5]

The Heart of the Matter: Reactivity and Mechanism

The synthetic power of 1-Methyl-1H-pyrazole-3-sulfonyl chloride stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly susceptible to attack by nucleophiles.

The Primary Mechanism: Nucleophilic Acyl Substitution

The dominant reaction pathway is a nucleophilic acyl-type substitution at the sulfur center. A nucleophile attacks the sulfur atom, forming a transient, high-energy pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final substituted product.

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Reaction with Amines: The Gateway to Sulfonamides

The reaction of 1-Methyl-1H-pyrazole-3-sulfonyl chloride with primary or secondary amines is one of its most valuable transformations, yielding pyrazole sulfonamides. These moieties are prevalent in pharmacologically active compounds.[5] The reaction proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid (HCl) byproduct.[6]

Caption: Mechanism for the formation of sulfonamides.

Experimental Protocol: Synthesis of a Pyrazole Sulfonamide

-

Setup : To a solution of an amine (1.05 equivalents) and a base such as DIPEA (1.5 equivalents) in a solvent like Dichloromethane (DCM), add 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 equivalent) at 0°C.[5]

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours.[5][6] The choice of solvent and base is critical; DCM is a good general-purpose solvent, and DIPEA is a bulky, non-nucleophilic base that effectively scavenges HCl without interfering with the primary reaction.

-

Monitoring : Track the reaction's progress using TLC or LC-MS.[5]

-

Workup : Upon completion, add cold water to the reaction mass and stir. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[5]

-

Purification : Purify the crude material by column chromatography on silica gel to yield the pure sulfonamide derivative.[5]

Reaction with Alcohols: Crafting Sulfonate Esters

The reaction with alcohols, in the presence of a base like pyridine, converts the alcohol into a sulfonate ester (a "tosylate" or "mesylate" analog).[7][8] This is a pivotal transformation in organic synthesis because it turns a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OSO₂R).[7][8] This "activation" of the alcohol allows it to subsequently participate in nucleophilic substitution (Sₙ2/Sₙ1) or elimination (E1/E2) reactions.[7][9]

A key advantage of this method is that the formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, because the C-O bond is not broken during this step.[7][8]

Caption: Mechanism for the formation of sulfonate esters.

Experimental Protocol: Activation of a Primary Alcohol

-

Setup : Dissolve the alcohol (1.0 equivalent) in a suitable solvent such as DCM or acetonitrile. Add a base, typically triethylamine (1.5-2.5 equivalents).[10] Cool the mixture to 0°C.

-

Addition : Add a solution of 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled mixture.[10]

-

Reaction : Stir the reaction at 0-10°C for 1-5 hours.[10] The reaction is typically much faster than sulfonamide formation.

-

Workup : Quench the reaction by adding aqueous 1M HCl. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the sulfonate ester. This product is often used in the next step without extensive purification.

Applications in Drug Discovery and Beyond

The derivatives of 1-Methyl-1H-pyrazole-3-sulfonyl chloride are of significant interest across various scientific domains.

-

Pharmaceuticals : This is the most prominent area of application. The reagent is a key intermediate for synthesizing sulfonamide-based drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[4] Crucially, it is used in the synthesis of glucokinase activators, which are being investigated as novel therapeutic agents for treating diabetes.[1]

-

Agrochemicals : The pyrazole scaffold is present in many successful commercial pesticides and herbicides.[11] This reagent serves as a precursor for creating new agrochemicals.[4]

-

Material Science : The reactive nature of the sulfonyl chloride group allows it to be incorporated into polymers and dyes, potentially creating materials with novel properties.[4]

Analytical Characterization

Confirming the structure and purity of 1-Methyl-1H-pyrazole-3-sulfonyl chloride and its derivatives is essential. Standard spectroscopic techniques are employed for this purpose.

Table 2: Typical Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Signals from the methyl group attached to the pyrazole ring are expected.[4] |

| ¹³C NMR | Peaks corresponding to the pyrazole carbons and the methyl group are observed.[4] |

| IR Spectroscopy | Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group appear around 1350–1400 cm⁻¹.[4] |

Safety and Handling

As a reactive chemical, proper handling is paramount.

-

Hazards : 1-Methyl-1H-pyrazole-3-sulfonyl chloride is an irritant and corrosive compound that can cause severe skin burns and eye damage.[2][3]

-

Precautions : Always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, under an inert atmosphere (e.g., nitrogen or argon).[1][3]

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-3-sulfonyl chloride is more than just a chemical reagent; it is a versatile tool for molecular construction. Its predictable and robust reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable entry point for synthesizing a vast array of complex molecules, particularly sulfonamides and activated sulfonate esters. Its continued importance in the synthesis of pharmacologically relevant compounds underscores its value. Future research will likely focus on expanding the library of derivatives with enhanced biological profiles and exploring its application in more sustainable, green chemistry protocols.[4]

References

- (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride - Vulcanchem. (URL: )

- 1-Methyl-1H-pyrazole-3-sulfonyl chloride - ChemBK. (URL: )

- Cas 89501-90-6, 1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE | lookchem. (URL: )

-

1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem. (URL: [Link])

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed Central. (URL: [Link])

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (URL: [Link])

- JP2000219669A - Sulfonylation of alcohol - Google P

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube. (URL: [Link])

-

3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride () for sale [vulcanchem.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 11. lifechemicals.com [lifechemicals.com]

physical and chemical properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl Chloride: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, I've seen countless molecules serve as foundational pillars for complex chemical synthesis. Among these, heterocyclic sulfonyl chlorides are particularly noteworthy for their versatility and reactivity. This guide focuses on a specific yet highly valuable reagent: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Our objective is to move beyond a simple data sheet and provide a comprehensive, field-proven perspective for researchers, chemists, and drug development professionals. We will delve into its core properties, logical synthesis strategies, critical handling procedures, and its demonstrated utility in modern medicinal chemistry, grounding every claim in authoritative data.

Core Molecular Profile and Physicochemical Properties

1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS No. 89501-90-6) is a versatile heterocyclic organic compound.[1] Its structure integrates a 1-methylpyrazole ring with a highly reactive sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis.[1] This combination allows for the introduction of the methylpyrazole moiety into a wide array of molecular scaffolds, a common strategy in the development of bioactive molecules.[1][2]

The rationale for its utility stems from the stability of the pyrazole core coupled with the high electrophilicity of the sulfonyl chloride group. This dichotomy allows it to act as a stable building block that can be reliably coupled with various nucleophiles under specific conditions.

Physicochemical Data Summary

The physical and chemical properties of a reagent are paramount for designing experiments, ensuring safety, and optimizing reaction conditions. The data below has been consolidated from multiple sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 89501-90-6 | [1][3][4] |

| Molecular Formula | C₄H₅ClN₂O₂S | [1][3][4] |

| Molecular Weight | 180.61 g/mol | [3][4] |

| Boiling Point | 295.67 °C at 760 mmHg | [1] |

| Density | 1.605 g/cm³ | [1] |

| Refractive Index | 1.622 | [1] |

| Flash Point | 132.62 °C | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

Note: Data for melting point and specific solubility in various solvents are not consistently available in the reviewed literature.

Synthesis and Purification: A Practical Workflow

The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is a multi-step process that requires careful control of reagents and conditions. The general strategy involves the formation of the pyrazole core followed by the introduction of the sulfonyl chloride group.

Recommended Synthetic Protocol

This protocol is a synthesized representation of established chemical principles for this class of compounds.[5] The choice of reagents is critical: chlorosulfonic acid is a powerful sulfonating agent, while thionyl chloride is effective for converting the resulting sulfonic acid to the desired sulfonyl chloride.

Step 1: Sulfonation of 1-Methylpyrazole

-

In a fume hood, equip a three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Charge the flask with 1-methylpyrazole.

-

Cool the flask to 0-5°C using an ice bath.

-

Slowly add chlorosulfonic acid via the dropping funnel while maintaining the internal temperature below 10°C. The stoichiometry is critical; an excess of chlorosulfonic acid ensures complete conversion.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.

Step 2: Conversion to Sulfonyl Chloride

-

Cool the reaction mixture from Step 1 back to 0-5°C.

-

Carefully and slowly add thionyl chloride to the mixture. This reaction is often exothermic and releases HCl and SO₂ gas, necessitating an efficient fume hood and gas trap.

-

Heat the mixture to reflux (typically around 70-80°C) for 2-4 hours until gas evolution ceases. This step drives the conversion of the sulfonic acid to the sulfonyl chloride.

-

Cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it over crushed ice. The sulfonyl chloride is generally insoluble in water and will precipitate or form an oil.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

Step 3: Purification

-

The crude product can be purified by vacuum distillation. Given its high boiling point, this is the preferred method for achieving high purity.[1]

Synthesis Workflow Diagram

Caption: General synthesis pathway for 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

Chemical Reactivity and Safe Handling

The utility of this compound is defined by its reactivity. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles.

Key Reactions: Sulfonamide Formation

The most common application is the formation of sulfonamides through reaction with primary or secondary amines.[2] This reaction is fundamental to the synthesis of numerous pharmaceuticals.[2][6][7]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Reaction of the sulfonyl chloride with an amine to form a sulfonamide.

Critical Safety and Handling Protocols

Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for inherent risks. The handling of 1-Methyl-1H-pyrazole-3-sulfonyl chloride must be approached with a clear understanding of its hazards.

-

Corrosivity: The compound is classified as a corrosive material that causes severe skin burns and eye damage.[3][8] All handling must be performed wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]

-

Water Reactivity: It reacts violently with water, liberating toxic hydrogen chloride gas.[8] This is a critical consideration. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group, which would deactivate the reagent and generate corrosive acid.[1][8]

-

Incompatible Materials: Avoid contact with bases, strong oxidizing agents, and amines outside of controlled reaction conditions.[8]

-

Handling and Storage: Always handle this reagent within a chemical fume hood to prevent inhalation of vapors.[5][8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][5][8]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. Spectroscopic methods provide the necessary validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the methyl group protons attached to the pyrazole ring, typically as a singlet.[2] The protons on the pyrazole ring itself will appear as distinct signals in the aromatic region.

-

¹³C NMR: The carbon spectrum will show unique peaks corresponding to the methyl carbon and the carbons of the pyrazole ring.[2]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride group. Expect strong, characteristic absorption bands for the symmetric and asymmetric S=O stretching, typically found in the 1350–1400 cm⁻¹ region.[2]

Applications in Drug Discovery and Development

This reagent is not merely a laboratory curiosity; it is an enabling tool in the creation of high-value therapeutics. Its primary role is as a key intermediate for building complex molecules with desired biological activities.

-

Glucokinase Activators: It is used as a synthetic reagent in the preparation of glucokinase activators.[1] These molecules are investigated as potential treatments for metabolic disorders like diabetes by enhancing glucose homeostasis and improving insulin sensitivity.[1] The pyrazole sulfonamide moiety often serves as a crucial pharmacophore in these activators.

-

NAAA Inhibitors: An in-depth study on N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors identified a potent class of compounds based on an azabicyclo[3.2.1]octane-pyrazole sulfonamide core.[6] NAAA inhibition is an anti-inflammatory strategy, and the pyrazole sulfonamide structure derived from reagents like 1-Methyl-1H-pyrazole-3-sulfonyl chloride was central to achieving high inhibitory activity and favorable drug-like properties.[6]

-

General Bioactive Scaffolds: The pyrazole-sulfonamide linkage is a well-established motif in medicinal chemistry, found in compounds with anticancer and antiproliferative activities.[7][9] The ability to easily synthesize derivatives using this sulfonyl chloride makes it a valuable tool for structure-activity relationship (SAR) studies.[6]

Conclusion

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a reagent of significant strategic importance. Its well-defined physicochemical properties, combined with its predictable and high-yield reactivity, make it a reliable building block for complex molecular design. While its handling demands rigorous safety protocols due to its corrosivity and water reactivity, these challenges are readily managed with standard laboratory procedures. For researchers in drug discovery and organic synthesis, mastering the use of this compound provides a direct and effective route to novel sulfonamide-based molecules with substantial therapeutic potential.

References

- (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride - Vulcanchem.

- Cas 89501-90-6, 1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE | lookchem.

- 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem.

- 1-Methyl-1H-pyrazole-3-sulfonyl chloride - ChemBK.

- 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem.

- SAFETY D

- 1-Methyl-1H-pyrazole-3-sulfonyl chloride | CAS 89501-90-6 | SCBT.

- 1-Methyl-1H-pyrazole-3-sulfonyl chloride - - Sigma-Aldrich.

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

Sources

- 1. Cas 89501-90-6,1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]

- 2. (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride () for sale [vulcanchem.com]

- 3. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3-sulfonyl chloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, reactivity, and applications, with a focus on providing practical, field-proven insights and methodologies.

Introduction: The Significance of the Pyrazole Sulfonamide Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. When functionalized with a sulfonyl chloride group, as in 1-methyl-1H-pyrazole-3-sulfonyl chloride, it becomes a versatile intermediate for the synthesis of sulfonamides. Pyrazole sulfonamides have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] 1-Methyl-1H-pyrazole-3-sulfonyl chloride, in particular, serves as a crucial reagent for the preparation of glucokinase activators, which are promising therapeutic agents for the treatment of diabetes.[2][3]

This guide will provide a detailed exploration of this valuable compound, from its fundamental properties to its practical application in the synthesis of biologically active molecules.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety hazards, is paramount before handling any chemical.

| Property | Value | Source |

| IUPAC Name | 1-methylpyrazole-3-sulfonyl chloride | PubChem |

| CAS Number | 89501-90-6 | [1][2][4] |

| Molecular Formula | C₄H₅ClN₂O₂S | [1][2][5] |

| Molecular Weight | 180.61 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 295.672 °C at 760 mmHg | [2][3] |

| Density | 1.605 g/cm³ | [2][3] |

| Flash Point | 132.618 °C | [2][3] |

Safety and Handling:

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a corrosive and water-reactive substance that requires careful handling in a well-ventilated fume hood.[7][8] It can cause severe skin burns and eye damage.[7][9] Contact with water liberates toxic gas.[7][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]

| Hazard Statement | GHS Classification |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B |

| Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |

| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 |

| Reacts violently with water | Physical Hazard |

| In contact with water, releases gases which are toxic if inhaled | Health Hazard |

Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride

The synthesis of 1-methyl-1H-pyrazole-3-sulfonyl chloride involves a two-step process: the formation of the 1-methyl-1H-pyrazole core followed by chlorosulfonylation. The following protocol is adapted from established procedures for similar pyrazole-4-sulfonyl chlorides and provides a robust method for laboratory-scale synthesis.[10]

Step 1: Synthesis of 1-Methyl-1H-pyrazole

The initial step involves the cyclization of a suitable precursor to form the pyrazole ring, followed by methylation. A common and efficient method is the reaction of a 1,3-dicarbonyl compound with methylhydrazine.

Experimental Protocol:

-

To a solution of the appropriate 1,3-dicarbonyl compound in a suitable solvent (e.g., methanol), add methylhydrazine dropwise at room temperature.[11]

-

The reaction is often exothermic. Maintain the temperature with an ice bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure 1-methyl-1H-pyrazole.

Step 2: Chlorosulfonylation of 1-Methyl-1H-pyrazole

The second step introduces the sulfonyl chloride group onto the pyrazole ring. This is typically achieved using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[10]

Experimental Protocol:

-

In a fume hood, add 1-methyl-1H-pyrazole to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.[10]

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.[10]

-

Cool the mixture and slowly add thionyl chloride.[10]

-

Reheat the mixture to 60 °C and stir for an additional 2 hours.[10]

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-sulfonyl chloride.

-

The product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized 1-methyl-1H-pyrazole-3-sulfonyl chloride is crucial. The following are typical spectroscopic data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons and the protons on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon and the carbons of the pyrazole ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the range of 1350–1400 cm⁻¹.[10]

Reactivity and Synthetic Applications

The high reactivity of the sulfonyl chloride group makes 1-methyl-1H-pyrazole-3-sulfonyl chloride a valuable reagent for introducing the 1-methyl-1H-pyrazol-3-ylsulfonyl moiety into various molecules. Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[10]

Sulfonamide Formation

The reaction with amines proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol for Sulfonamide Synthesis:

-

To a solution of the desired amine in a suitable solvent such as dichloromethane or acetonitrile, add a base like triethylamine or diisopropylethylamine.[10][12]

-

Add a solution of 1-methyl-1H-pyrazole-3-sulfonyl chloride in the same solvent dropwise at room temperature.[10]

-

Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.[10]

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

Conclusion

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established methods. The reactivity of the sulfonyl chloride group allows for the straightforward introduction of the pyrazole sulfonamide scaffold, a pharmacophore of significant interest in drug discovery. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of this important chemical intermediate in a research and development setting.

References

-

Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

ChemBK. (2024). 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Available at: [Link]

-

LookChem. (n.d.). Cas 89501-90-6, 1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Available at: [Link]

-

MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

-

Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Available at: [Link]

-

BioOrganics. (2019). 1-Methyl-1H-pyrazole-3-sulfonyl Chloride. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]

- Google Patents. (n.d.). Method for producing pyridine-3-sulfonyl chloride.

-

LookChem. (n.d.). Cas 89501-90-6, 1-METHYL-1H-PYRAZOLE-3-SULFONYL CHLORIDE. Available at: [Link]

Sources

- 1. BioOrganics [bioorganics.biz]

- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. 1-Methyl-1H-pyrazole-3-sulfonyl chloride - [sigmaaldrich.cn]

- 5. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 8. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

molecular weight of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-sulfonyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining the aromatic pyrazole ring with a highly reactive sulfonyl chloride moiety, makes it a crucial intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and core applications, with a particular focus on its role in drug discovery. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and safety guidelines to enable its effective and safe utilization in a laboratory setting.

Physicochemical Properties and Characterization

1-Methyl-1H-pyrazole-3-sulfonyl chloride is an organic compound characterized by a five-membered pyrazole ring, N-methylated at position 1, and bearing a sulfonyl chloride group at position 3.[1] This arrangement confers specific reactivity and properties that are highly valuable in organic synthesis. The electrophilic nature of the sulfur atom in the sulfonyl chloride group is the primary driver of its synthetic utility, allowing for facile reactions with a wide array of nucleophiles.

Key Properties

The fundamental physicochemical properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride are summarized in the table below, compiled from authoritative chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₂O₂S | [1][2][3] |

| Molecular Weight | 180.61 g/mol | [3][4] |

| CAS Number | 89501-90-6 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.605 g/cm³ | [1] |

| Boiling Point | 295.7 °C at 760 mmHg | [1] |

| Flash Point | 132.6 °C | [1] |

| Refractive Index | 1.622 | [1] |

Spectroscopic Characterization

Structural confirmation and purity assessment of 1-Methyl-1H-pyrazole-3-sulfonyl chloride rely on standard spectroscopic techniques. While specific spectra are dependent on experimental conditions, the expected characteristic signals are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show signals corresponding to the methyl group protons and the protons on the pyrazole ring.

-

Infrared (IR) Spectroscopy : The presence of the sulfonyl chloride group is typically confirmed by strong, characteristic absorption bands for the S=O asymmetric and symmetric stretches, generally appearing around 1350–1400 cm⁻¹.[6]

Synthesis and Mechanistic Insights

The synthesis of pyrazole sulfonyl chlorides is a critical process for their application in further chemical synthesis. The general strategy involves the formation of the pyrazole core followed by the introduction of the sulfonyl chloride functional group.

Synthetic Pathway Overview

A common method for producing 1-Methyl-1H-pyrazole-3-sulfonyl chloride involves the direct sulfonation of 1-methylpyrazole.[5] This is typically achieved using a strong sulfonating agent like chlorosulfonic acid. The choice of this reagent is critical; its high reactivity ensures the introduction of the -SO₂Cl group onto the electron-rich pyrazole ring. The reaction is highly exothermic and must be performed at low temperatures to prevent side reactions and degradation of the starting material.

Caption: Synthetic workflow for 1-Methyl-1H-pyrazole-3-sulfonyl chloride.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles for sulfonation.

-

Preparation : In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place 1-methylpyrazole in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cooling : Cool the reaction mixture to 0–5 °C using an ice bath. Maintaining this low temperature is crucial to control the reaction's exothermicity.

-

Reagent Addition : Add chlorosulfonic acid dropwise to the cooled solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching : Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.

-

Extraction & Purification : Extract the aqueous mixture with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Chemical Reactivity and Core Applications

The synthetic versatility of 1-Methyl-1H-pyrazole-3-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. It is a potent electrophile that readily reacts with nucleophiles, most notably amines, to form stable sulfonamide linkages.[6] This reaction is a cornerstone of medicinal chemistry for connecting different molecular fragments.

Caption: General reaction scheme for sulfonamide formation.

Application in Drug Discovery

The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[7]

-

Glucokinase Activators : 1-Methyl-1H-pyrazole-3-sulfonyl chloride serves as a key intermediate in the synthesis of glucokinase activators.[1] These compounds are investigated for the treatment of type 2 diabetes by enhancing glucose sensing and insulin secretion.[1]

-

NAAA Inhibitors : In the search for novel anti-inflammatory agents, pyrazole sulfonamides derived from related sulfonyl chlorides have been identified as potent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[8]

-

Anticancer Agents : The development of novel pyrazole-sulfonamide hybrids is an active area of research for discovering new anticancer therapies.[9]

Experimental Protocol: Sulfonamide Synthesis

The following protocol details a general, self-validating procedure for the synthesis of a sulfonamide, a common application for this reagent in a drug discovery setting.

-

Setup : To a solution of a primary or secondary amine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add a suitable base such as triethylamine or pyridine (1.5 eq).

-

Reagent Addition : Cool the mixture to 0 °C and add a solution of 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

-

Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, less polar spot (on silica TLC) and a mass corresponding to the expected product confirms reaction progress.

-

Workup : Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification and Confirmation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety, Handling, and Storage

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a reactive and hazardous chemical that requires strict safety protocols.

GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed.[10] |

| H314 | Causes severe skin burns and eye damage.[3][11] |

| H319 | Causes serious eye irritation.[10] |

| H335 | May cause respiratory irritation.[10][11] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[10][11]

-

Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] The recommended storage temperature is 2-8 °C in a dry, well-ventilated area away from incompatible materials.[1]

-

Incompatibilities : Avoid contact with water, bases, strong oxidizing agents, and amines, as these can trigger violent or hazardous reactions.[4]

-

Spill & First Aid : In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[4][11] If inhaled, move to fresh air.[11]

Conclusion and Future Outlook